molecular formula C19H21N3O2S B6048615 N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide

Cat. No.: B6048615
M. Wt: 355.5 g/mol
InChI Key: AXQOJZOCXFVCLF-UHFFFAOYSA-N
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Description

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide is a complex organic compound that features a pyrrolidine ring, a phenylethyl group, and a pyridinylsulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-17(14-25-18-8-4-5-10-20-18)21-16-12-19(24)22(13-16)11-9-15-6-2-1-3-7-15/h1-8,10,16H,9,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQOJZOCXFVCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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